molecular formula C12H9ClO5 B12613770 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid CAS No. 920283-77-8

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid

Cat. No.: B12613770
CAS No.: 920283-77-8
M. Wt: 268.65 g/mol
InChI Key: MGBJTZOBLVZNKF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is a substituted dienedioic acid characterized by a conjugated hexa-2,4-dienedioic acid backbone, a 4-chlorophenyl group at position 2, and a hydroxyl group at position 4. The compound’s structure confers unique physicochemical properties, including high acidity (due to two carboxylic acid groups), conjugation-enhanced stability, and hydrogen-bonding capacity from the hydroxyl group.

Properties

CAS No.

920283-77-8

Molecular Formula

C12H9ClO5

Molecular Weight

268.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C12H9ClO5/c13-8-3-1-7(2-4-8)9(11(15)16)5-6-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18)

InChI Key

MGBJTZOBLVZNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=C(C(=O)O)O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid exhibit significant antimicrobial properties. These compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the chlorophenyl moiety is believed to enhance this activity by interacting with microbial cell membranes.

Antiparasitic Properties

The compound has been studied for its potential use as an antiparasitic agent. It serves as an intermediate in the synthesis of atovaquone, a well-known antiprotozoal drug effective against Pneumocystis carinii and Plasmodium species responsible for malaria . The mechanism involves inhibiting mitochondrial electron transport in parasites, thus disrupting their energy metabolism.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Synthesis and Efficacy of Atovaquone Derivatives

In a study focused on synthesizing derivatives of atovaquone, researchers utilized 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid as a key intermediate. The synthesized compounds were tested for their efficacy against Plasmodium falciparum in vitro. Results demonstrated that some derivatives exhibited enhanced activity compared to atovaquone itself, indicating the potential for developing more effective antimalarial agents .

Case Study 2: Antimicrobial Screening

A screening study evaluated the antimicrobial properties of various chlorophenyl derivatives, including 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid. The results showed that several compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. This highlights the compound's potential as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Structure : Hexa-2,4-dienedioic acid with 4-chlorophenyl (C₆H₄Cl) at C2 and hydroxyl (-OH) at C5.
  • Key Features :
    • Two carboxylic acid groups (positions 1 and 6).
    • Conjugated diene system (C2–C5) enhancing resonance stability.
    • Polar hydroxyl group facilitating hydrogen bonding.
Comparative Compounds

3-Methoxy-5-methyl-4-oxohexa-2,5-dienoic Acid () Structure: Hexa-2,5-dienoic acid with methoxy (-OCH₃) at C3, methyl (-CH₃) at C5, and ketone (-C=O) at C3. Key Differences:

  • Ketone at C4 vs. hydroxyl in the target compound.
  • Methoxy and methyl groups reduce polarity compared to the hydroxyl and chlorophenyl in the target. Inferred Properties: Lower solubility in aqueous media due to non-polar substituents; ketone reactivity may favor nucleophilic additions .

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid ()

  • Structure : Oxadiazole ring linked to a 4-chlorophenyl group and an acetic acid moiety.
  • Key Differences :
  • Heterocyclic oxadiazole replaces the diene backbone.
  • Single carboxylic acid group vs. two in the target.
    • Inferred Properties : Enhanced aromaticity and metabolic stability due to the oxadiazole ring; reduced acidity compared to dienedioic acid .

N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatricyclo[...]tetradecen-4(8)-one-6-yl)acetic Acid Hydrazide ()

  • Structure : Complex tricyclic system with hydrazide (-CONHNH₂) and 4-chlorophenyl groups.
  • Key Differences :
  • Hydrazide functional group introduces nucleophilic reactivity.
  • Bulky tricyclic backbone reduces conformational flexibility. Inferred Properties: Potential for metal chelation (hydrazide) and targeted biological interactions (e.g., antimicrobial activity) .

Physicochemical Properties

Compound Solubility (Inferred) Acidity (pKa) Stability
Target Compound Moderate (polar groups) ~2-4 (diacid) High (conjugation)
3-Methoxy-5-methyl-4-oxohexa-2,5-dienoic Acid Low (non-polar groups) ~3-5 (monoacid) Moderate (ketone)
[5-(4-Chlorophenyl)oxadiazol-2-yl]acetic Acid Low (aromaticity) ~4-5 (monoacid) High (heterocycle)
Cetirizine Derivatives () High (piperazine) ~3-4 (diacid) Moderate (ester)

Notes:

  • The target compound’s dual carboxylic acids contribute to stronger acidity and water solubility compared to monoacid analogs.
  • Bulky substituents (e.g., tricyclic systems in ) reduce solubility but enhance lipid membrane penetration .

Biological Activity

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is a compound of interest due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₃H₉ClO₄
  • Molecular Weight : 276.66 g/mol
  • CAS Number : 76496-63-4

Biological Activity Overview

The biological activity of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid has been studied primarily in the context of its effects on various biological systems. Key areas of investigation include:

  • Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cellular systems. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Anti-inflammatory Effects : Research suggests that 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential use in developing antimicrobial agents.

The mechanisms through which 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
  • Modulation of Cellular Signaling Pathways : It is suggested that this compound can alter signaling pathways related to cell survival and apoptosis, impacting cellular responses to stress and injury.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Studies

  • Antioxidant Study :
    A study conducted on human endothelial cells demonstrated that treatment with 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential for cardiovascular protection by improving endothelial function.
  • Anti-inflammatory Research :
    In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation. This study supports the hypothesis that the compound could be beneficial in treating inflammatory diseases.
  • Antimicrobial Efficacy :
    A series of experiments showed that 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid exhibited inhibitory effects on several bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range.

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